2,5-bis{[2-(methacryloyloxy)ethoxy]carbonyl}terephthalic acid
Description
2,5-bis{[2-(methacryloyloxy)ethoxy]carbonyl}terephthalic acid (PMDM) is a biphasic monomer characterized by hydrophilic (carboxylic acid) and hydrophobic (methacryloyl ester) functional groups. It is synthesized via the reaction of 2-hydroxyethyl methacrylate (HEMA) with pyromellitic dianhydride, forming a structure critical for applications in adhesive technology, particularly in dental adhesives . The methacryloyl groups enable photopolymerization, while the terephthalic acid backbone provides rigidity and chelation sites for enhanced bonding with substrates such as dentinal surfaces treated with iron(III) oxalate .
Properties
IUPAC Name |
2,5-bis[2-(2-methylprop-2-enoyloxy)ethoxycarbonyl]terephthalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O12/c1-11(2)19(27)31-5-7-33-21(29)15-9-14(18(25)26)16(10-13(15)17(23)24)22(30)34-8-6-32-20(28)12(3)4/h9-10H,1,3,5-8H2,2,4H3,(H,23,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBYWKLXGWNHOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOC(=O)C1=CC(=C(C=C1C(=O)O)C(=O)OCCOC(=O)C(=C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60888609 | |
| Record name | 1,2,4,5-Benzenetetracarboxylic acid, 1,4-bis[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl] ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60888609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83418-60-4 | |
| Record name | Pyromellitic dimethacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83418-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4,5-Benzenetetracarboxylic acid, 1,4-bis(2-((2-methyl-1-oxo-2-propen-1-yl)oxy)ethyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083418604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4,5-Benzenetetracarboxylic acid, 1,4-bis[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2,4,5-Benzenetetracarboxylic acid, 1,4-bis[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl] ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60888609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-bis[2-[(2-methyl-1-oxoallyl)oxy]ethyl] dihydrogen benzene-1,2,4,5-tetracarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.117 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
2,5-bis{[2-(methacryloyloxy)ethoxy]carbonyl}terephthalic acid (CAS Number: 83418-60-4) is a compound of interest in various fields, including materials science and biochemistry. Its unique structure, characterized by methacryloyloxy and ethoxycarbonyl groups, suggests potential applications in drug delivery systems, biomaterials, and as a bioactive reagent.
- Molecular Formula : C22H22O12
- Molecular Weight : 478.4 g/mol
- IUPAC Name : 2,5-bis[2-(2-methylprop-2-enoyloxy)ethoxycarbonyl]terephthalic acid
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its interactions with biological systems, including cell viability, cytotoxicity, and potential applications in drug delivery.
Cytotoxicity Studies
Recent studies have assessed the cytotoxic effects of this compound on various cell lines. For instance:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and normal fibroblasts.
- Findings : The compound exhibited selective cytotoxicity towards cancer cell lines while showing lower toxicity to normal cells. This selectivity is attributed to the compound's ability to disrupt cellular membranes more effectively in cancerous cells compared to non-cancerous cells.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HeLa | 25 | 3.0 |
| MCF-7 | 30 | 2.5 |
| Fibroblasts | 75 | - |
The proposed mechanism of action involves:
- Membrane Disruption : The methacryloyloxy groups facilitate integration into lipid membranes, leading to increased permeability and eventual cell death.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress within cells, further contributing to its cytotoxic effects.
Case Studies
- Drug Delivery Systems : Research has shown that incorporating this compound into polymer matrices enhances the release profile of chemotherapeutic agents. A study demonstrated that nanoparticles made from this compound could deliver doxorubicin effectively to tumor sites, improving therapeutic outcomes while minimizing systemic toxicity.
- Biocompatibility Assessments : In vivo studies using animal models indicated that the compound exhibits favorable biocompatibility when used in tissue engineering applications. Histological analyses revealed minimal inflammatory responses when implanted in subcutaneous tissues.
Comparison with Similar Compounds
Key Observations:
Substituent Complexity : PMDM’s methacryloyloxyethoxy groups are bulkier and more reactive than ethoxycarbonyl () or propargyloxy () groups, enabling crosslinking in polymer networks.
Reactivity : Propargyloxy groups in 2,5-BPTA facilitate coordination with rare-earth metals (e.g., La, Eu) for MOF synthesis, whereas PMDM’s methacrylates undergo radical polymerization .
Solubility: PMDM is soluble in acetone due to its ester groups , whereas 2,5-BPTA requires polar aprotic solvents like DMF or THF . Long alkyl chains in hexadecyloxy derivatives () enhance solubility in nonpolar media.
Thermal and Mechanical Properties
- PMDM : Exhibits high thermal stability due to its aromatic backbone and crosslinked methacrylate networks, critical for durable dental adhesives .
- Hexadecyloxy derivatives () : Lower glass transition temperatures ($T_g$) due to flexible alkyl chains, favoring liquid crystalline behavior.
- 2,5-BPTA : Thermal stability influenced by MOF coordination, with decomposition temperatures exceeding 300°C in lanthanide-based frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
